molecular formula C13H9ClFN3O2 B7982430 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride

7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride

Cat. No. B7982430
M. Wt: 293.68 g/mol
InChI Key: WIFYUDKUJKIMIX-UHFFFAOYSA-N
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Description

“7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C13H9ClFN3O2 . It has a molecular weight of 257.22 . The IUPAC name for this compound is 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-5-6-15-12-7-10(13(18)19)16-17(11)12/h1-7H,(H,18,19) . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.22 .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests that they could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2.ClH/c14-9-3-1-8(2-4-9)11-5-6-15-12-7-10(13(18)19)16-17(11)12;/h1-7H,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFYUDKUJKIMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=CC(=NN23)C(=O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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